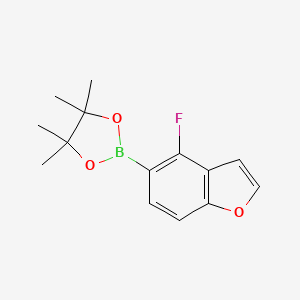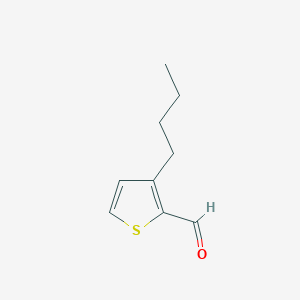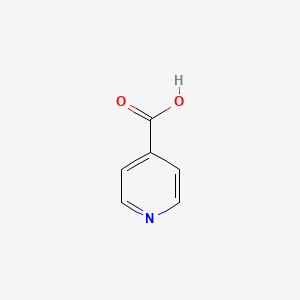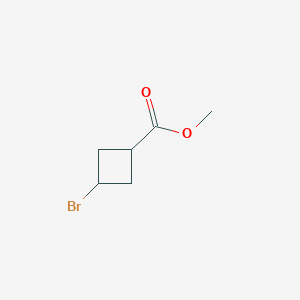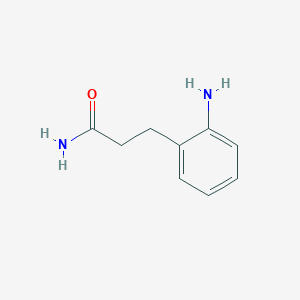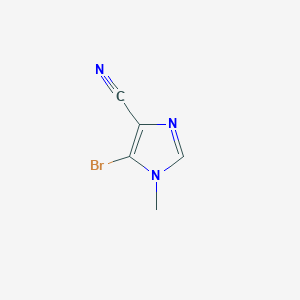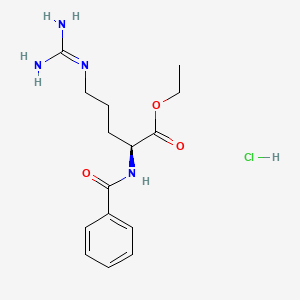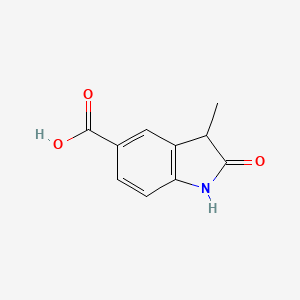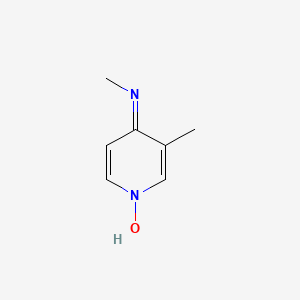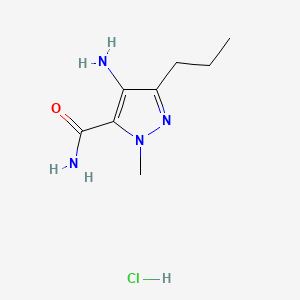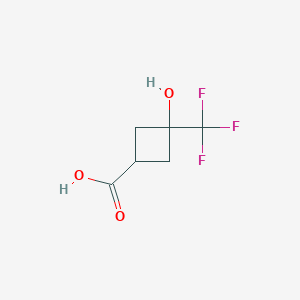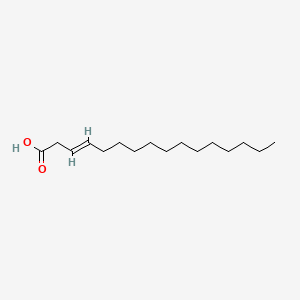
3-Hexadecenoic acid, (3E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecenoic acid, (3E)-: is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 . It is characterized by a trans-double bond at the 3-position, making it a trans-3-hexadecenoic acid . This compound is found in various plant species and is known for its role as a plant metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecenoic acid, (3E)- typically involves the use of fatty acid methyl esters as starting materials. These esters are converted to corresponding amides by incubation with 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. The resulting amides are then treated with trifluoroacetic anhydride under mild conditions to form the desired 3-Hexadecenoic acid, (3E)- .
Industrial Production Methods: Industrial production of 3-Hexadecenoic acid, (3E)- is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexadecenoic acid, (3E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Dihalogenated fatty acids.
Aplicaciones Científicas De Investigación
3-Hexadecenoic acid, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of unsaturated fatty acids in various chemical reactions.
Biology: It plays a role in the study of plant metabolism and the biosynthesis of fatty acids in plants.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its impact on human health.
Mecanismo De Acción
The mechanism of action of 3-Hexadecenoic acid, (3E)- involves its incorporation into biological membranes, where it influences membrane fluidity and function. It is also involved in the biosynthesis of other fatty acids and lipids, acting as a precursor in various metabolic pathways . The trans-double bond at the 3-position plays a crucial role in its biological activity, affecting its interaction with enzymes and other molecular targets .
Comparación Con Compuestos Similares
Palmitoleic acid (cis-9-hexadecenoic acid): Unlike 3-Hexadecenoic acid, (3E)-, palmitoleic acid has a cis-double bond at the 9-position.
Sapienic acid (cis-6-hexadecenoic acid): This compound has a cis-double bond at the 6-position, differing in both position and configuration from 3-Hexadecenoic acid, (3E)-.
Uniqueness: 3-Hexadecenoic acid, (3E)- is unique due to its trans-double bond at the 3-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hexadecenoic acids and influences its reactivity and function in biological systems .
Propiedades
Número CAS |
1686-10-8 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
Clave InChI |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
SMILES isomérico |
CCCCCCCCCCCC/C=C\CC(=O)O |
SMILES canónico |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


